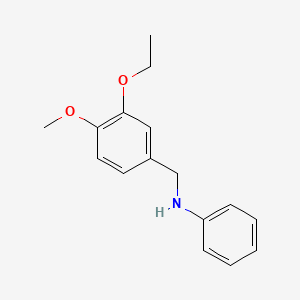
N-(2,5-dichlorophenyl)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-butenamide, commonly known as DCB or DCPB, is a synthetic compound that belongs to the class of amide compounds. It is a yellow powder that is soluble in organic solvents and is widely used in scientific research. DCB is known for its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.
作用機序
DCB works by inhibiting the activity of N-(2,5-dichlorophenyl)-2-butenamide, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors in the body and activate the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects
DCB has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DCB has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, DCB has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
DCB has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2,5-dichlorophenyl)-2-butenamide, which allows for the study of the endocannabinoid system in various physiological and pathological conditions. DCB is also stable and can be easily synthesized and purified. However, DCB has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments. Additionally, DCB can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
将来の方向性
DCB has several future directions for scientific research. It can be used to study the role of endocannabinoids in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. DCB can also be used to study the effects of endocannabinoids on the immune system and cancer. Additionally, DCB can be used to develop new drugs that target the endocannabinoid system for the treatment of various diseases and disorders.
合成法
DCB can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with allylamine, followed by the reaction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization using a suitable solvent.
科学的研究の応用
DCB has been extensively used in scientific research to study the role of endocannabinoids in various physiological and pathological conditions. It has been shown to increase the levels of endocannabinoids in the body by inhibiting N-(2,5-dichlorophenyl)-2-butenamide activity, which leads to the activation of the endocannabinoid system. DCB has been used to study the effects of endocannabinoids on pain, inflammation, anxiety, depression, and addiction.
特性
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h2-6H,1H3,(H,13,14)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXKJUAGZWEWLK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)

![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)
![N,N-dimethyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5822865.png)


![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)

![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)

